molecular formula C15H15N5OS2 B2459423 Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1219903-86-2

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2459423
CAS No.: 1219903-86-2
M. Wt: 345.44
InChI Key: QOTUWARATUHDCP-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.44. The purity is usually 95%.
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Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that combines a benzo[c][1,2,5]thiadiazole moiety with a piperidine ring substituted by a 5-methyl-1,3,4-thiadiazole group. This unique arrangement is believed to contribute to its biological activity.

Synthesis

Research has highlighted various synthetic routes for creating derivatives of benzo[c][1,2,5]thiadiazole. One notable method involves the reaction of thiadiazole derivatives with piperidine under specific conditions to yield the target compound .

Antifibrotic Activity

Recent studies have evaluated the antifibrotic properties of related benzo[c][1,2,5]thiadiazole compounds. For instance, derivatives have shown significant inhibition of activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase activities. The most potent derivatives displayed IC50 values indicating effective inhibition of fibrosis-related pathways .

Antimicrobial Activity

Compounds containing the thiadiazole moiety have been documented to exhibit antimicrobial properties against various bacterial strains. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of electron-withdrawing groups in the structure enhances these antimicrobial effects .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that certain compounds can induce cytotoxic effects on cancer cell lines such as U251 glioblastoma and WM793 melanoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . Notably, the presence of substituents on the thiadiazole ring influences the selectivity and potency against different cancer types .

Case Study 1: Antifibrotic Evaluation

A study synthesized several benzo[c][1,2,5]thiadiazole derivatives and tested their antifibrotic activity in vitro. The compound 22c was identified as the most active, significantly inhibiting ALK5 phosphorylation at low concentrations (IC50 = 0.25 µM) and demonstrating potential for treating fibrotic diseases .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against clinical isolates. The results indicated that several compounds had MICs ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. A derivative with a methoxy group displayed enhanced activity against Candida albicans, suggesting structural modifications can optimize efficacy .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-9-16-17-14(22-9)11-3-2-6-20(8-11)15(21)10-4-5-12-13(7-10)19-23-18-12/h4-5,7,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTUWARATUHDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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